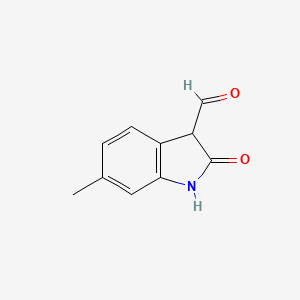

6-Methyl-2-oxoindoline-3-carbaldehyde

Overview

Description

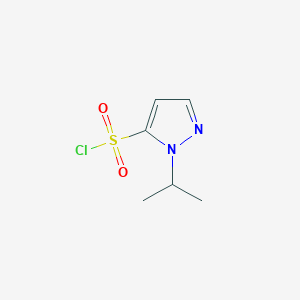

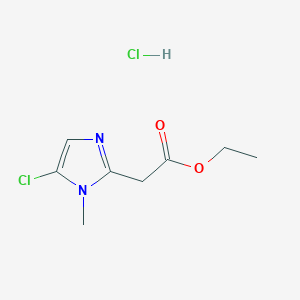

6-Methyl-2-oxoindoline-3-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It is used as an intermediate in the preparation of BIBF 1120, an indolinone as triple angiokinase inhibitors .

Synthesis Analysis

The synthesis of this compound involves several steps. The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H9NO2 . The identification of the structures was performed using the analysis of IR, MS, 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving this compound are complex. The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which attributable for two protons occurred of the methylene protons of N-alkylated compounds .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 175.19 . It should be stored in an inert atmosphere, under -20C .Scientific Research Applications

Synthesis and Chemical Applications

6-Methyl-2-oxoindoline-3-carbaldehyde, a derivative of quinoline, is involved in various synthetic applications. It's used in the synthesis of quinoline ring systems and in constructing fused or binary quinoline-cord heterocyclic systems. Such synthetic processes have significant implications in developing complex chemical structures for various applications (Hamama et al., 2018).

Biological and Medicinal Chemistry

The compound plays a role in the development of Cu(II) complexes with thiosemicarbazones derived from this compound. These complexes have shown high cytotoxicity against human tumor cells and a high selectivity towards cancerous cell lines compared to non-cancerous ones. They've also exhibited the ability to circumvent cisplatin resistance, highlighting their potential in cancer therapy (Ramachandran et al., 2020).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been used as ligands in the coordination of paramagnetic transition metal ions. This has led to the creation of new molecular clusters with single-molecule magnetic behavior, demonstrating the compound's utility in developing advanced magnetic materials (Giannopoulos et al., 2014).

Green Chemistry

In the realm of green chemistry, this compound analogs have been used in Knoevenagel condensation reactions. These reactions have been carried out in eco-friendly solvents like ionic liquids, achieving high yields in shorter times compared to conventional methods, thus contributing to more sustainable chemical processes (Hangarge et al., 2002).

Mechanism of Action

Target of Action

It has been found that similar compounds interact with dna .

Mode of Action

It has been observed that similar compounds interact with dna mainly through intercalation . Intercalation is a process where a molecule inserts itself between the planar bases of DNA, disrupting the normal structure and function of the DNA molecule.

Biochemical Pathways

It has been found that similar compounds can trigger apoptosis via a mitochondrial dysfunction pathway .

Result of Action

It has been observed that similar compounds can induce apoptosis and cause cell arrest in the s phase .

Safety and Hazards

Properties

IUPAC Name |

6-methyl-2-oxo-1,3-dihydroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(5-12)10(13)11-9(7)4-6/h2-5,8H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGZZKBQJHNTBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(C(=O)N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673806 | |

| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845655-53-0 | |

| Record name | 6-Methyl-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(Propan-2-yl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1372071.png)

![tert-butyl N-{2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate](/img/structure/B1372074.png)

![2-[3-(Cyclooctylsulfamoyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1372076.png)

![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)